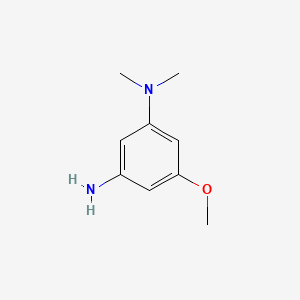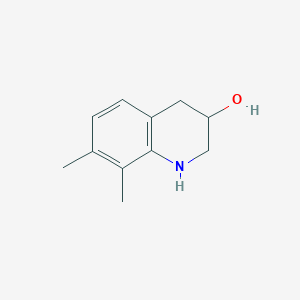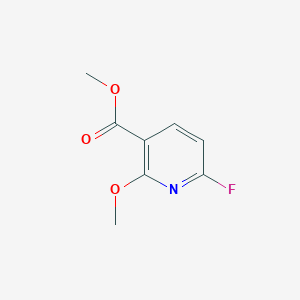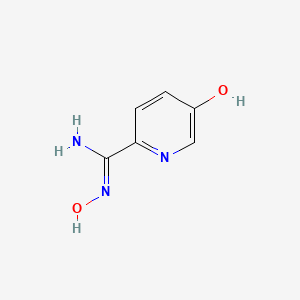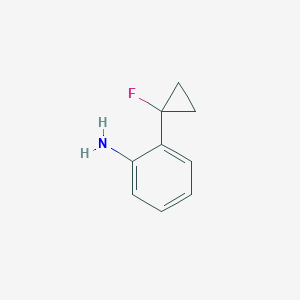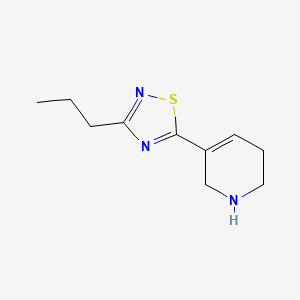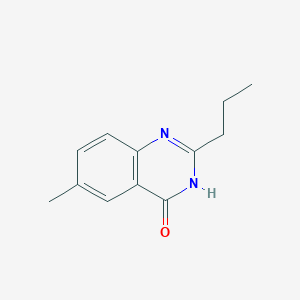
6-methyl-2-propyl-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-propyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-propyl-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of 2-aminobenzamide as an intermediate, which reacts with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Metal-catalyzed pathways, particularly those involving copper catalysts, are also employed for the synthesis of quinazolinones .
Industrial Production Methods
Industrial production methods for quinazolinones often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-2-propyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
6-methyl-2-propyl-3H-quinazolin-4-one has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer, antibacterial, and anti-inflammatory agent
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-methyl-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cancer cell apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-methyl-3H-quinazolin-4-one
- 2-phenyl-3H-quinazolin-4-one
- 2-ethyl-3H-quinazolin-4-one
Uniqueness
6-methyl-2-propyl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and propyl groups can affect its solubility, stability, and interaction with molecular targets, making it distinct from other quinazolinone derivatives .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-methyl-2-propyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-4-11-13-10-6-5-8(2)7-9(10)12(15)14-11/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
Clé InChI |
BHNDXGQJKCJSKD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=C(C=C2)C)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


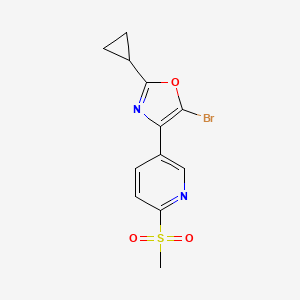

![tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B13892072.png)
